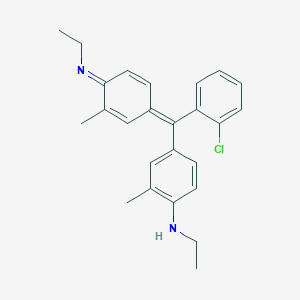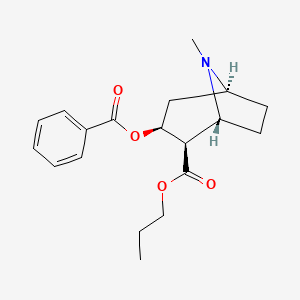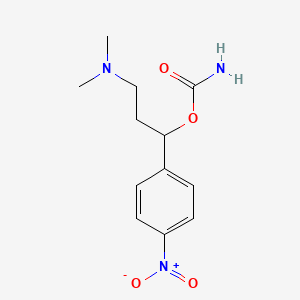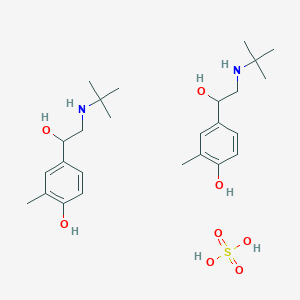
1,3-Benzodioxan-2-carboxylic acid, 6-(p-chlorophenoxy)-4-methyl-4-phenyl-, methyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxan-2-carboxylic acid, 6-(p-chlorophenoxy)-4-methyl-4-phenyl-, methyl ester, (E)- is a complex organic compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-(p-chlorophenoxy)-4-methyl-4-phenyl-, methyl ester, (E)- typically involves multiple steps:
Formation of the Benzodioxane Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using carbon dioxide or carboxylating agents.
Esterification: The carboxylic acid group is then esterified using methanol and acid catalysts.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxan-2-carboxylic acid, 6-(p-chlorophenoxy)-4-methyl-4-phenyl-, methyl ester, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Benzodioxan-2-carboxylic acid, 6-(p-chlorophenoxy)-4-methyl-4-phenyl-, methyl ester, (E)- has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-(p-chlorophenoxy)-4-methyl-4-phenyl-, methyl ester, (E)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxan-2-carboxylic acid derivatives: These compounds share the benzodioxane core structure but differ in their substituents.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different core structures.
Uniqueness
1,3-Benzodioxan-2-carboxylic acid, 6-(p-chlorophenoxy)-4-methyl-4-phenyl-, methyl ester, (E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways.
Propiedades
Número CAS |
86617-12-1 |
|---|---|
Fórmula molecular |
C23H19ClO5 |
Peso molecular |
410.8 g/mol |
Nombre IUPAC |
methyl (2S,4S)-6-(4-chlorophenoxy)-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C23H19ClO5/c1-23(15-6-4-3-5-7-15)19-14-18(27-17-10-8-16(24)9-11-17)12-13-20(19)28-22(29-23)21(25)26-2/h3-14,22H,1-2H3/t22-,23-/m0/s1 |
Clave InChI |
PFTMGJSICRSEGM-GOTSBHOMSA-N |
SMILES isomérico |
C[C@@]1(C2=C(C=CC(=C2)OC3=CC=C(C=C3)Cl)O[C@@H](O1)C(=O)OC)C4=CC=CC=C4 |
SMILES canónico |
CC1(C2=C(C=CC(=C2)OC3=CC=C(C=C3)Cl)OC(O1)C(=O)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


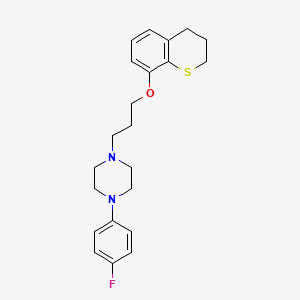

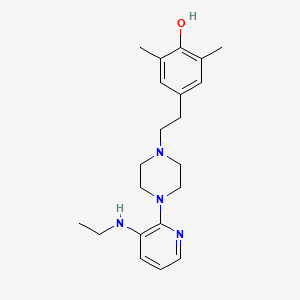
![Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B12775501.png)

